4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Catalog No.
S930990
CAS No.
1799792-00-9
M.F
C5H7BrN2O2S
M. Wt
239.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

CAS Number

1799792-00-9

Product Name

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

IUPAC Name

4-bromo-1-(methylsulfonylmethyl)pyrazole

Molecular Formula

C5H7BrN2O2S

Molecular Weight

239.09 g/mol

InChI

InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3

InChI Key

XMUJWTPEILUXSF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CN1C=C(C=N1)Br

Canonical SMILES

CS(=O)(=O)CN1C=C(C=N1)Br

4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the fourth position and a methanesulfonylmethyl group at the first position. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The molecular formula for this compound is C6H8BrN2O2S, and it has a molecular weight of approximately 239.1 g/mol.

  • No information available on the mechanism of action for this specific compound.
  • Data on safety and hazards are unavailable. However, some inferences can be made based on the functional groups:
    • Bromine can be a skin and respiratory irritant [].
    • Methanesulfonyl group might have acidic properties [].
  • It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar molecules.

Future Research Directions

  • Synthesis and characterization of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.
  • Investigation of its physical and chemical properties.
  • Exploration of potential applications in medicinal chemistry, materials science, or other fields.

The reactivity of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole can be attributed to the electrophilic nature of the bromine atom and the sulfonyl group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules .
  • Functionalization: The methanesulfonylmethyl group can undergo transformations such as hydrolysis or reduction, leading to further functionalized pyrazole derivatives.

4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole has shown significant biological activity, particularly as an inhibitor in various enzymatic pathways. Notably, it acts as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders . Additionally, derivatives of this compound have been investigated for their anticancer properties and as anti-inflammatory agents.

Several methods have been developed for synthesizing 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole:

  • One-Pot Synthesis: A regioselective synthesis involving 1,3-diketones and arylhydrazines under solvent-free conditions has been reported. This method utilizes N-bromosaccharin as a brominating agent in the presence of silica gel-supported sulfuric acid as a catalyst .
  • Functional Group Modification: Starting from 4-bromopyrazole, the introduction of the methanesulfonylmethyl group can be achieved through nucleophilic substitution reactions with appropriate sulfonyl precursors.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed methods allows for the incorporation of various substituents at the pyrazole ring, enhancing the diversity of synthesized compounds .

The applications of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole are diverse:

  • Pharmaceutical Development: Its derivatives are explored for use in drug development targeting various diseases, including cancer and metabolic disorders.
  • Synthetic Intermediates: This compound serves as an important intermediate in organic synthesis, particularly in creating more complex pyrazole derivatives.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity against certain pests and pathogens.

Interaction studies have indicated that 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole interacts with specific enzymes and receptors within biological systems. Research suggests that its inhibitory action on liver alcohol dehydrogenase may involve competitive inhibition mechanisms. Further studies are needed to elucidate its binding affinities and interaction profiles with other biomolecules .

Several compounds share structural similarities with 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazoleBromine at position 4Basic pyrazole structure without additional groups
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleMethoxy group at position 3Exhibits different biological activity due to methoxy
4-Bromo-1-methyl-1H-pyrazoleMethyl group at position 1Alters solubility and reactivity compared to target compound
4-Bromo-3-methyl-1H-pyrazoleMethyl group at position 3Different reactivity pattern due to methyl substitution
2-(4-Bromo-1H-pyrazol-1-yl)acetonitrileAcetonitrile substituentEnhanced polar character which may affect solubility

The uniqueness of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole lies in its combination of a bromine atom and a methanesulfonylmethyl group, which confers distinct chemical properties and biological activities not found in other similar compounds.

XLogP3

0.3

Dates

Modify: 2023-08-16

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